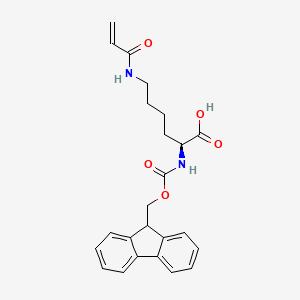
Fmoc-L-Lys(Acryloyl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Lys(Acryloyl)-OH is a derivative of the amino acid lysine, which is modified to include a fluorenylmethoxycarbonyl (Fmoc) protecting group. This modification is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids. The Fmoc group can be removed under basic conditions, allowing for the sequential construction of peptides. Although the provided papers do not specifically discuss this compound, they do provide insights into similar Fmoc-protected lysine derivatives and their applications in peptide synthesis and other fields.
Synthesis Analysis
The synthesis of Fmoc-protected lysine derivatives, such as Fmoc-Lys(Mtt)-OH, involves a two-step process starting from lysine, yielding a 42% overall yield . The protection of the lysine side chain allows for its incorporation into peptides without undesired side reactions. The Fmoc group can be removed selectively without affecting other tert-butyl type protecting groups or peptide ester bonds to TFA-labile resins .
Molecular Structure Analysis
The molecular structure of Fmoc-protected lysine derivatives is characterized by the presence of the Fmoc group, which provides steric hindrance and protects the amino group. The additional functional groups, such as Mtt or Pac, offer further protection and can be selectively removed using specific conditions, such as treatment with TFA or enzymatic cleavage .
Chemical Reactions Analysis
Fmoc-protected lysine derivatives are used in various chemical reactions, particularly in peptide synthesis. For example, Fmoc-Lys(Mtt)-OH has been utilized in the synthesis of cyclic peptides and oligolysine cores for solid-phase peptide synthesis . Similarly, Fmoc-Lys(Pac)-OH has been employed in the preparation of novel insulin analogs, where the Pac group is cleaved enzymatically after peptide assembly .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-protected lysine derivatives are influenced by the protective groups. These derivatives are typically solid at room temperature and are soluble in organic solvents used in peptide synthesis. The Fmoc group is known for its stability under acidic conditions and can be removed by piperidine in DMF. The additional protective groups, such as Mtt and Pac, offer different levels of acid sensitivity and can be removed under controlled conditions . Furthermore, the presence of an additional Fmoc moiety, as in the case of di-Fmoc-functionalized L-lysine, can induce pH-controlled gelation, which is significant for applications in hydrogel formation .
Wirkmechanismus
Target of Action
Fmoc-L-Lys(Acryloyl)-OH is primarily used in the synthesis of peptides . The primary targets of this compound are the amino groups in peptide chains, where it acts as a protective group during peptide synthesis .
Mode of Action
This compound interacts with its targets by attaching to the amino groups of peptide chains during the synthesis process . This interaction protects these groups from unwanted reactions, ensuring that the peptide chain is formed correctly .
Biochemical Pathways
This compound affects the peptide synthesis pathway. It is involved in the formation of peptide bonds, which are crucial for creating the peptide chain . The downstream effects include the successful synthesis of the desired peptide.
Pharmacokinetics
Its role in peptide synthesis can impact the bioavailability of the resulting peptides, as the structure and sequence of a peptide can influence its absorption and distribution .
Result of Action
The molecular effect of this compound’s action is the formation of peptide chains with the correct sequence and structure . On a cellular level, these peptides can then perform a variety of functions depending on their specific structure and sequence .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other chemicals in the reaction mixture can also impact the effectiveness of this compound in peptide synthesis .
Zukünftige Richtungen
The future directions of Fmoc-L-Lys(Acryloyl)-OH could involve its use in the synthesis of more complex peptides and proteins . Its ability to incorporate an acrylamide moiety into peptides and further modify the acryloyl residue using various reactions makes it a valuable tool in peptide and protein synthesis .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-2-22(27)25-14-8-7-13-21(23(28)29)26-24(30)31-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h2-6,9-12,20-21H,1,7-8,13-15H2,(H,25,27)(H,26,30)(H,28,29)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDAXYNHIPZWMC-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2550862.png)
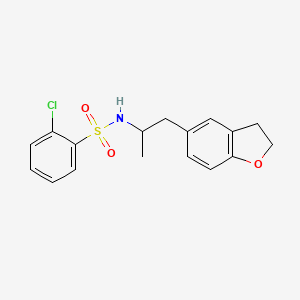
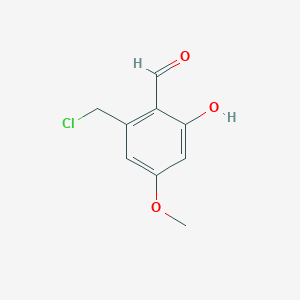

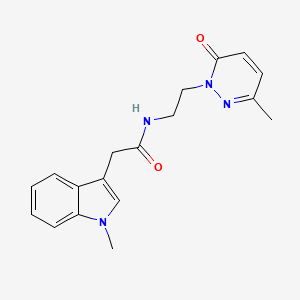
![Lithium 1-ethyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2550874.png)
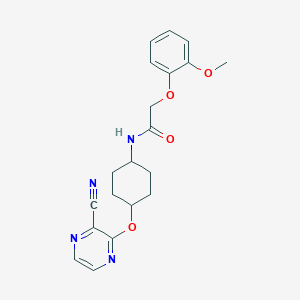
![4-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2550876.png)

![3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550879.png)
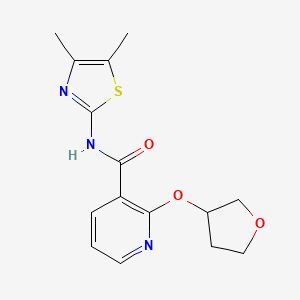

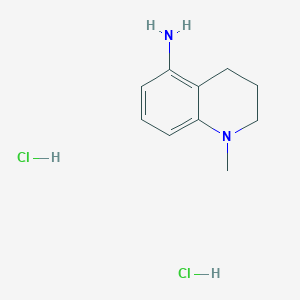
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2550884.png)